1-Heptylpiperidin-4-ol
Overview
Description
1-Heptylpiperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a heptyl group at the nitrogen atom and a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
1-Heptylpiperidin-4-ol is a novel compound that has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The interaction of this compound with its target, the CCR5 receptor, results in antagonistic activities . This means that this compound inhibits the function of the CCR5 receptor. This inhibition is crucial in preventing the entry of HIV-1 into cells, thereby potentially treating HIV-1 infections .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of HIV-1 entry into cells. The CCR5 receptor, which is the target of this compound, plays a vital role in this process . By inhibiting the CCR5 receptor, this compound disrupts the pathway of HIV-1 entry, thereby potentially preventing HIV-1 infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the CCR5 receptor . This inhibition disrupts the process of HIV-1 entry into cells, potentially preventing HIV-1 infection . The exact molecular and cellular effects of this compound’s action require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-heptylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Heptylpiperidin-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-heptylpiperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 1-Heptylpiperidin-4-one.
Reduction: 1-Heptylpiperidine.
Substitution: 1-Heptylpiperidin-4-yl chloride or bromide.
Scientific Research Applications
Comparison with Similar Compounds
1-Heptylpiperidine: Lacks the hydroxyl group, making it less polar and potentially altering its biological activity.
1-Heptylpiperidin-4-one: Contains a ketone group instead of a hydroxyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-Heptylpiperidin-4-ol is unique due to the presence of both a heptyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Heptylpiperidin-4-ol, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 177.25 g/mol
- SMILES Notation : CCCCCCCN1CCCCC1O
The presence of the heptyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that it may exhibit:
- Antidepressant-like effects : By modulating serotonin and norepinephrine pathways.
- Anxiolytic properties : Potentially through GABAergic mechanisms.
- Neuroprotective effects : By reducing oxidative stress and inflammation in neuronal cells.
Pharmacological Profile
The pharmacological profile of this compound has been explored in several studies. Key findings include:
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound in therapeutic applications.
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, this compound was administered over a period of four weeks. The results demonstrated a significant decrease in immobility time during the forced swim test, indicating antidepressant-like activity. The study concluded that this compound could be a candidate for further development as an antidepressant agent.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic properties of this compound. Using the elevated plus maze test, researchers found that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels. This reinforces the potential for this compound in treating anxiety disorders.
Research Findings and Implications
The biological activities of this compound suggest its potential as a therapeutic agent for various neuropsychiatric conditions. Its ability to modulate neurotransmitter systems may lead to new treatments for depression and anxiety.
Future Directions
Further research is warranted to explore:
- Long-term safety and efficacy : Longitudinal studies are necessary to assess chronic use.
- Mechanistic studies : Detailed investigations into its interaction with specific receptors.
- Clinical trials : To evaluate its effectiveness in human subjects.
Properties
IUPAC Name |
1-heptylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-9-13-10-7-12(14)8-11-13/h12,14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSVTTVKILGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCC(CC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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